molecular formula C15H28N2O3S B5573276 N-cycloheptyl-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-cycloheptyl-1-(ethylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B5573276
M. Wt: 316.5 g/mol
InChI Key: MRDSCJARTLQIBO-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H28N2O3S and its molecular weight is 316.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.18206393 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitors

Beta-Piperidinoethylsulfides, through a Cope-type elimination process, have been utilized to create derivatives that act as inhibitors of the cyclin-dependent kinase CDK2, a crucial target in cancer therapy. One of the potent inhibitors showed significant inhibitory activity, highlighting the potential use of such compounds in medicinal chemistry for developing new cancer treatments (Griffin et al., 2006).

5-HT(2A) Receptor Antagonists

A series of acyclic sulfones, including the N-cycloheptyl-1-(ethylsulfonyl)-3-piperidinecarboxamide analogs, were identified as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds showed potential bioavailability and brain penetration, indicating their usefulness in evaluating animal models for conditions like depression and anxiety (Fletcher et al., 2002).

Antidepressant Activity

Lu AA21004, a novel antidepressant, was metabolized in vitro to several products, including a 4-hydroxy-phenyl metabolite and a benzylic alcohol, through pathways involving various cytochrome P450 enzymes. Understanding the metabolic pathways of such compounds can provide insights into their pharmacokinetics and pharmacodynamics, aiding in the development of effective antidepressant therapies (Hvenegaard et al., 2012).

Anticancer Agents

A library of piperidine ring-fused aromatic sulfonamides was synthesized and shown to induce oxidative stress and glutathione depletion in melanoma and leukemia cells. Compounds within this library exhibited cytotoxic effects in micromolar concentrations, suggesting their potential as anticancer agents (Madácsi et al., 2013).

Antibacterial Activity

Sulfonamides, including those with a piperidine moiety, have been recognized as medicinally important compounds with extensive use as antibacterial agents. The synthesized compounds showed significant antibacterial potency, highlighting the role of such chemical structures in developing new antibacterial therapies (Ajani et al., 2013).

Properties

IUPAC Name

N-cycloheptyl-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-2-21(19,20)17-11-7-8-13(12-17)15(18)16-14-9-5-3-4-6-10-14/h13-14H,2-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDSCJARTLQIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.